4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine
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Overview
Description
4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine is an organic compound that features a fluorine atom, an imidazole ring, and a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluoroaniline with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted phenylamine derivatives.
Scientific Research Applications
4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(1H-imidazol-2-yl)pyridine
- 4-Fluoro-2-(1H-imidazol-2-yl)phenol
Uniqueness
4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine is unique due to its specific combination of a fluorine atom and an imidazole ring attached to a phenylamine structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine is an organic compound notable for its unique structure, which combines a fluorinated aromatic system with an imidazole ring. This combination suggests significant potential for various biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10FN3
- Molecular Weight : Approximately 177.18 g/mol
- Structural Features :
- Presence of a fluorine atom
- An imidazole ring
- An amine group attached to a phenyl group
The presence of these functional groups allows for diverse reactivity patterns, including nucleophilic substitutions and coordination with metal ions, which are crucial for its biological interactions.
Research indicates that compounds containing imidazole rings exhibit various biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against bacterial and fungal pathogens.
- Anticancer Properties : The imidazole moiety is associated with the inhibition of specific enzymes involved in cancer progression.
The unique reactivity of fluorinated compounds often enhances their interaction with biological targets, making them valuable in drug development.
Antimicrobial Effects
Studies have demonstrated that imidazole derivatives can inhibit the growth of various microorganisms. For instance, related compounds have been effective against:
- Bacteria : Inhibition of cell wall synthesis and disruption of membrane integrity.
- Fungi : Targeting ergosterol biosynthesis pathways.
These mechanisms suggest that this compound could be explored as a potential antimicrobial agent.
Anticancer Activity
The compound's structural similarity to known anticancer agents allows for hypothesized interactions with cellular pathways involved in tumorigenesis. Preliminary studies suggest that it may inhibit key enzymes or disrupt signaling pathways critical for cancer cell survival .
Study on Enzyme Inhibition
In vitro studies have shown that imidazole-containing compounds can inhibit protein kinases involved in cancer progression. For example, a related compound demonstrated a significant reduction in tumor necrosis factor-alpha (TNFα) release in preclinical models, indicating potential anti-inflammatory and anticancer properties .
Metabolic Stability Assessment
Recent research evaluated the metabolic stability of various imidazole derivatives, including this compound. The findings highlighted that fluorination at specific positions can enhance metabolic stability while reducing toxicity, making these compounds more viable as therapeutic agents .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Fluoroaniline | Fluorinated aniline | Enhanced reactivity due to amino group |
2-(1H-Imidazol-2-yl)aniline | Imidazole substituted aniline | Potential antimicrobial properties |
Benzimidazole derivatives | Contains benzimidazole ring | Broader range of biological activity |
5-Fluorouracil | Fluorinated pyrimidine | Established anticancer agent |
This comparison illustrates how the unique features of this compound differentiate it from other compounds while highlighting its potential applications in pharmacology.
Properties
Molecular Formula |
C9H8FN3 |
---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
4-fluoro-2-(1H-imidazol-2-yl)aniline |
InChI |
InChI=1S/C9H8FN3/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-5H,11H2,(H,12,13) |
InChI Key |
GHJAVFWBPIHTGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NC=CN2)N |
Origin of Product |
United States |
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